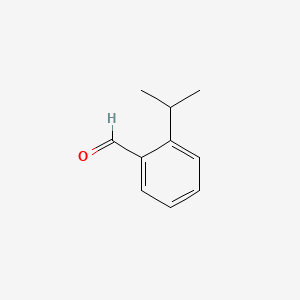

2-Isopropylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALCVXXATYTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203553 | |

| Record name | Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55012-32-3, 6502-22-3 | |

| Record name | Isopropylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055012323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(propan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Isopropylbenzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for isopropylbenzaldehydes. Due to a notable scarcity of detailed, publicly available experimental NMR data for 2-isopropylbenzaldehyde (B1297908), this document will focus primarily on the comprehensive spectroscopic analysis of its isomer, 4-isopropylbenzaldehyde (B89865) (also known as cuminaldehyde). The detailed data for the 4-isomer serves as an instructive example for the spectroscopic characterization of this class of compounds. Where available, information for this compound is included.

Chemical Structures and Atom Numbering

The chemical structures and atom numbering schemes for this compound and 4-isopropylbenzaldehyde are presented below. This numbering is used for the assignment of NMR signals.

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-isopropylbenzaldehyde

This technical guide provides a comprehensive overview of the techniques and data interpretation involved in the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-isopropylbenzaldehyde (B1297908). Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.

Core Principles of IR Analysis for this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule's structure. For this compound, the key functional groups of interest are the aldehyde group (-CHO), the aromatic benzene (B151609) ring, and the isopropyl substituent. Each of these moieties exhibits characteristic absorption bands in the mid-infrared region.

Quantitative Infrared Absorption Data

The following table summarizes the expected and observed vibrational frequencies for the key functional groups in this compound. The data is compiled from established spectroscopic databases and analysis of structurally similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch (Fermi Doublet) | ~2820-2850 & ~2720-2750 | Weak |

| Aldehyde | C=O Stretch | ~1690-1715 | Strong |

| Aromatic Ring | C-H Stretch | ~3010-3100 | Medium |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1450 | Medium |

| Isopropyl Group | C-H Stretch (asymmetric & symmetric) | ~2960-2970 & ~2870 | Strong |

| Isopropyl Group | C-H Bend (asymmetric & symmetric) | ~1465 & ~1385 | Medium |

Experimental Protocol for FTIR Analysis

This section details the methodology for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.

-

-

Sample Application:

-

Using a micropipette, carefully place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal.

-

Ensure the crystal surface is completely covered by the liquid sample to obtain a strong signal.

-

-

Data Acquisition:

-

Initiate the sample scan using the spectrometer's software.

-

Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

-

The data is collected over a spectral range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound as detailed in the quantitative data table.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal by wiping it with a lint-free wipe soaked in a suitable solvent like isopropanol or acetone.

-

Perform a clean check by taking a background scan to ensure no residual sample remains on the crystal.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and interpretative processes in the IR analysis of this compound.

Caption: Experimental workflow for the FTIR analysis of this compound.

Mass Spectrometry Fragmentation of 2-Isopropylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization (EI) mass spectrometry fragmentation pattern of 2-isopropylbenzaldehyde (B1297908). The document provides a detailed analysis of the fragmentation pathways, quantitative data on the resulting ions, and a representative experimental protocol for analysis.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways that arise from the initial molecular ion (M•+). The fragmentation is largely dictated by the lability of the isopropyl group and the stability of the resulting aromatic cations.

Upon electron ionization, the this compound molecule (C10H12O) forms a molecular ion at a mass-to-charge ratio (m/z) of 148. The subsequent fragmentation is dominated by the loss of a methyl radical from the isopropyl group, a highly favorable process that leads to the formation of a stable benzylic cation. This is followed by further characteristic losses of neutral molecules such as carbon monoxide.

Quantitative Fragmentation Data

The primary ions observed in the mass spectrum of this compound are summarized in the table below. The data is compiled from spectral databases and an understanding of fragmentation mechanisms for related aromatic aldehydes.

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Notes |

| 148 | [C10H12O]•+ | C10H12O | - | Molecular Ion (M•+) |

| 133 | [M - CH3]+ | C9H9O+ | CH3• | Base Peak, resulting from the loss of a methyl radical from the isopropyl group. |

| 105 | [M - C3H7]+ or [C9H9O - CO]+ | C7H5O+ or C8H9+ | C3H7• or CO | Loss of the entire isopropyl group or loss of carbon monoxide from the m/z 133 fragment. |

| 77 | [C6H5]+ | C6H5+ | C3H4O | Phenyl cation, a common fragment in the mass spectra of benzene (B151609) derivatives. |

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a detailed methodology for the analysis of this compound using GC-MS, a standard technique for the separation and identification of volatile and semi-volatile organic compounds.

1. Sample Preparation:

A stock solution of this compound is prepared by dissolving the compound in a high-purity volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of 1 mg/mL. A series of dilutions are then prepared to the desired concentration range for analysis. An internal standard may be added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

This protocol provides a robust framework for the analysis of this compound. However, optimization of parameters such as the temperature program and split ratio may be necessary depending on the specific instrumentation and sample matrix.

An In-depth Technical Guide to the Synthesis of 2-Isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-isopropylbenzaldehyde (B1297908), a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. This document details several synthetic pathways, including direct formylation of cumene (B47948), synthesis from 2-isopropylphenol (B134262), and multi-step syntheses involving Grignard reagents and the oxidation of 2-isopropylbenzyl alcohol. Each method is presented with detailed experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Direct Formylation of Cumene (Isopropylbenzene)

Direct formylation of cumene offers a straightforward approach to a mixture of isopropylbenzaldehyde isomers. However, achieving high ortho-selectivity is challenging due to the steric hindrance of the isopropyl group, which typically favors the formation of the para-isomer, 4-isopropylbenzaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[1][2][3] While effective for formylation, this method generally yields the para-substituted product as the major isomer due to steric hindrance at the ortho position.[4]

Experimental Protocol (Adapted from a general Vilsmeier-Haack procedure): [4]

Materials:

-

Cumene (isopropylbenzene)

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (B1210297) solution (saturated)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (1.5 equivalents) in anhydrous DCM to 0°C using an ice bath.

-

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add cumene (1.0 equivalent) to the reaction mixture dropwise, keeping the temperature below 5°C.

-

After the addition of cumene, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated sodium acetate solution.

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of this compound and 4-isopropylbenzaldehyde, can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data: The ortho/para ratio is a critical factor in this reaction. Literature on the Vilsmeier-Haack formylation of cumene specifically is scarce, but for similar alkylbenzenes, the para product is predominantly formed. The expected yield of the mixed isomers would be in the range of 60-80%.

Diagram of the Vilsmeier-Haack Reaction Pathway:

Caption: Vilsmeier-Haack formylation of cumene.

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[5] This reaction is typically performed under high pressure and, similar to the Vilsmeier-Haack reaction, is expected to yield predominantly the para-isomer with cumene.

Ortho-Selective Formylation of 2-Isopropylphenol

A more regioselective route to this compound involves the formylation of 2-isopropylphenol, where the hydroxyl group directs the formylation to the ortho position.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[6][7] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.

Experimental Protocol (Adapted from a general Reimer-Tiemann procedure): [8][9]

Materials:

-

2-Isopropylphenol

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (CHCl₃)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-isopropylphenol (1.0 equivalent) and sodium hydroxide (4.0 equivalents) in a mixture of ethanol and water (2:1 v/v).

-

Heat the solution to 70°C with stirring.

-

Add chloroform (2.0 equivalents) dropwise over a period of 1 hour.

-

Continue stirring the reaction mixture at 70°C for an additional 3 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 4-5 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the crude 2-hydroxy-3-isopropylbenzaldehyde (B1599607) by column chromatography.

-

The hydroxyl group can then be removed through a subsequent reduction and deoxygenation sequence if this compound is the final target.

Quantitative Data: The Reimer-Tiemann reaction typically provides moderate to good yields of the ortho-formylated phenol, generally in the range of 40-60%.

Diagram of the Reimer-Tiemann Reaction Pathway:

Caption: Reimer-Tiemann formylation of 2-isopropylphenol.

Formylation with Dichloromethyl Methyl Ether and TiCl₄

A milder and often more selective method for the ortho-formylation of phenols involves the use of dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).[10][11][12] The coordination of the titanium to the phenolic oxygen directs the electrophile to the ortho position.

Experimental Protocol (Adapted from a general procedure): [12]

Materials:

-

2-Isopropylphenol

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM, anhydrous)

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

-

0.1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-isopropylphenol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TiCl₄ (2.2 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0°C for 30 minutes.

-

Add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated NH₄Cl solution.

-

Separate the organic layer and wash sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data: This method is reported to give excellent yields and high ortho-selectivity for electron-rich phenols, often exceeding 80%.

Grignard Synthesis from 2-Bromoisopropylbenzene

This multi-step approach involves the formation of a Grignard reagent from 2-bromoisopropylbenzene, followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF).

Experimental Protocol (Adapted from a general Grignard formylation procedure): [13][14]

Materials:

-

2-Bromoisopropylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Tetrahydrofuran (THF, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of anhydrous THF.

-

In the dropping funnel, prepare a solution of 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromoisopropylbenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction has started, add the remaining 2-bromoisopropylbenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Formylation:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of anhydrous DMF (1.5 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0°C and quench by the slow addition of a saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the resulting this compound by distillation under reduced pressure or column chromatography.

-

Quantitative Data: The Grignard formylation reaction typically provides good yields, often in the range of 60-85%.

Diagram of the Grignard Synthesis Pathway:

Caption: Grignard synthesis of this compound.

Oxidation of 2-Isopropylbenzyl Alcohol

This method involves the synthesis of 2-isopropylbenzyl alcohol as an intermediate, followed by its oxidation to the desired aldehyde. This is a reliable and often high-yielding route.

Preparation of 2-Isopropylbenzyl Alcohol

2-Isopropylbenzyl alcohol can be prepared via the reduction of 2-isopropylbenzoic acid or by the reaction of 2-isopropylphenylmagnesium bromide with formaldehyde.

Oxidation to this compound

Various oxidizing agents can be used for the selective oxidation of the primary alcohol to the aldehyde, such as pyridinium (B92312) chlorochromate (PCC), or greener alternatives like catalytic systems with hydrogen peroxide.[15][16][17]

Experimental Protocol (Using a catalytic oxidation with H₂O₂): [15]

Materials:

-

2-Isopropylbenzyl alcohol

-

Sodium molybdate (B1676688) dihydrate

-

4 M Hydrochloric acid (HCl)

-

Benzyltriethylammonium chloride (BTEAC)

-

Hydrogen peroxide (H₂O₂, 15% solution)

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

Catalyst Preparation:

-

In a vial, dissolve sodium molybdate dihydrate (0.02 equivalents) in water and add 4 M HCl (0.03 equivalents).

-

In a separate vial, dissolve BTEAC (0.04 equivalents) in water.

-

Heat the BTEAC solution to 70°C and add the molybdate solution dropwise with stirring.

-

Stir for an additional 5 minutes, then cool and collect the precipitated catalyst by vacuum filtration.

-

-

Oxidation:

-

In a round-bottom flask, combine 2-isopropylbenzyl alcohol (1.0 equivalent) and the prepared catalyst (0.002 equivalents).

-

Add 15% hydrogen peroxide (1.2 equivalents).

-

Reflux the mixture for 1-2 hours.

-

-

Work-up and Purification:

-

After cooling, the product can be isolated by simple distillation or extraction with an organic solvent.

-

If extracting, use diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify by distillation under reduced pressure.

-

Quantitative Data: Catalytic oxidation methods with hydrogen peroxide are known to be efficient and can provide high yields of the aldehyde, often exceeding 90%, with water as the only byproduct.

Diagram of the Oxidation Pathway:

Caption: Oxidation of 2-isopropylbenzyl alcohol.

Data Summary

The following table summarizes the key quantitative data for the discussed synthesis methods. Note that yields and selectivities are highly dependent on specific reaction conditions and may require optimization.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Ortho/Para Selectivity (for direct formylation) |

| Vilsmeier-Haack Reaction | Cumene | DMF, POCl₃ | 60-80% | Para-favored |

| Gattermann-Koch Reaction | Cumene | CO, HCl, AlCl₃, CuCl | Moderate | Para-favored |

| Reimer-Tiemann Reaction | 2-Isopropylphenol | CHCl₃, NaOH | 40-60% | Ortho-selective |

| Formylation with Dichloromethyl Methyl Ether | 2-Isopropylphenol | CH(OMe)₂Cl, TiCl₄ | >80% | Highly ortho-selective |

| Grignard Synthesis | 2-Bromoisopropylbenzene | Mg, DMF | 60-85% | N/A |

| Oxidation of Alcohol | 2-Isopropylbenzyl Alcohol | Mo-catalyst, H₂O₂ | >90% | N/A |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. For directness, formylation of cumene is an option, though it lacks ortho-selectivity. For high regioselectivity, formylation of 2-isopropylphenol, particularly with dichloromethyl methyl ether and TiCl₄, is a promising route. The Grignard synthesis and the oxidation of 2-isopropylbenzyl alcohol represent robust and high-yielding multi-step alternatives. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, the desired purity of the final product, and scalability requirements. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Crystal Structure Analysis of 2-Isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical properties of 2-isopropylbenzaldehyde (B1297908). In the absence of experimentally determined crystal structure data, this document presents a theoretical analysis based on computational modeling, alongside detailed experimental protocols for the synthesis and purification of the compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the molecular conformation and reactivity of this substituted benzaldehyde (B42025).

Introduction

This compound is an aromatic aldehyde characterized by an isopropyl group at the ortho position of the benzaldehyde ring. The steric and electronic effects of this substituent significantly influence the molecule's conformation, reactivity, and potential intermolecular interactions. Understanding these properties is crucial for its application in organic synthesis and as a building block for novel therapeutic agents and materials. This guide addresses the current gap in experimental crystallographic data by providing a robust theoretical framework for the structural analysis of this compound.

Theoretical Crystal Structure and Molecular Geometry

Due to the unavailability of single-crystal X-ray diffraction data for this compound, a computational analysis using Density Functional Theory (DFT) is presented to predict its molecular geometry. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized gas-phase structure of the molecule. These theoretical values provide a foundational understanding of the molecule's three-dimensional conformation.

Table 1: Predicted Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.40 |

| C2 | C3 | 1.39 |

| C3 | C4 | 1.39 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.40 |

| C6 | C1 | 1.41 |

| C1 | C7 | 1.48 |

| C7 | O1 | 1.22 |

| C7 | H1 | 1.11 |

| C2 | C8 | 1.52 |

| C8 | C9 | 1.54 |

| C8 | C10 | 1.54 |

| C8 | H8 | 1.10 |

| C9 | H9 | 1.09 |

| C10 | H10 | 1.09 |

Table 2: Predicted Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 119.5 |

| C2 | C1 | C7 | 122.0 |

| C6 | C1 | C7 | 118.5 |

| C1 | C2 | C3 | 120.5 |

| C1 | C2 | C8 | 121.0 |

| C3 | C2 | C8 | 118.5 |

| C2 | C3 | C4 | 120.0 |

| C3 | C4 | C5 | 119.5 |

| C4 | C5 | C6 | 120.0 |

| C5 | C6 | C1 | 120.5 |

| C1 | C7 | O1 | 124.0 |

| C1 | C7 | H1 | 118.0 |

| O1 | C7 | H1 | 118.0 |

| C2 | C8 | C9 | 111.0 |

| C2 | C8 | C10 | 111.0 |

| C9 | C8 | C10 | 110.0 |

Table 3: Predicted Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C2 | C3 | 0.0 |

| C6 | C1 | C7 | O1 | 180.0 |

| C2 | C1 | C7 | O1 | 0.0 |

| C1 | C2 | C8 | C9 | 60.0 |

| C1 | C2 | C8 | C10 | -60.0 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the formylation of cumene (B47948). The following protocol is a representative example.

Materials:

-

Cumene (isopropylbenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Zinc cyanide (Zn(CN)₂)

-

Dry hydrogen chloride (HCl) gas

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) and zinc cyanide (1.5 eq) to anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath and bubble dry hydrogen chloride gas through the suspension for 30 minutes with vigorous stirring.

-

Add cumene (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure for this compound.

Chemical Reactivity and Workflow

This compound undergoes typical reactions of aromatic aldehydes. A common and useful transformation is the Wittig reaction, which converts the aldehyde into an alkene. The following diagram illustrates the workflow for the Wittig reaction of this compound with a phosphorus ylide.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of this compound. While experimental crystal structure data remains elusive, the computational analysis presented offers valuable insights into its molecular geometry. The detailed protocols for synthesis and purification, along with the illustrated reaction workflow, provide a solid foundation for researchers working with this compound. Further experimental studies, particularly single-crystal X-ray diffraction, are encouraged to validate and refine the theoretical models presented herein.

Biological Activity Screening of 2-Isopropylbenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzaldehyde (B1297908), a substituted aromatic aldehyde, presents a scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The structural modifications of the benzaldehyde (B42025) core, such as the formation of Schiff bases, hydrazones, and thiosemicarbazones, can significantly modulate the bioactivity of the parent compound, offering a promising avenue for drug discovery.

This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives. It summarizes the available quantitative data on their bioactivity, offers detailed experimental protocols for key screening assays, and visualizes potential mechanisms of action and experimental workflows. Due to the limited availability of extensive research focused solely on this compound derivatives, this guide also incorporates data from closely related isomers, such as cuminaldehyde (4-isopropylbenzaldehyde), to provide a broader context for structure-activity relationships and potential therapeutic applications.

Quantitative Bioactivity Data

The biological efficacy of this compound derivatives is quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activity, and the half-maximal inhibitory concentration (IC50) for anticancer activity. The following tables summarize the available data for derivatives of this compound and its close isomers.

Table 1: Antimicrobial and Antifungal Activity of Benzaldehyde Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| Schiff base of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde | Escherichia coli | MIC | 64 µg/mL | [1] |

| Pseudomonas aeruginosa | MIC | 256 µg/mL | [1] | |

| Bacillus subtilis | MIC | 64 µg/mL | [1] | |

| Staphylococcus aureus | MIC | 64 µg/mL | [1] | |

| Candida albicans | MIC | 128 µg/mL | [1] | |

| Aspergillus flavus | MIC | 128 µg/mL | [1] | |

| Aspergillus niger | MIC | 128 µg/mL | [1] | |

| Cryptococcus neoformans | MIC | 128 µg/mL | [1] | |

| Cuminaldehyde (4-Isopropylbenzaldehyde) | Aspergillus flavus | IC50 | 0.25 µL/mL | [2] |

Note: Data for a wider range of this compound derivatives is currently limited in publicly available literature.

Table 2: Anticancer Activity of Benzaldehyde Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Cuminaldehyde (4-Isopropylbenzaldehyde) | COLO 205 (human colon adenocarcinoma) | Proliferation Inhibition | Concentration-dependent | [2] |

| Palladium (II) and Platinum (II) complexes of p-isopropylbenzaldehyde thiosemicarbazone | Mouse tumor cell lines | Cytotoxicity | Strong | [3] |

| Benzaldehyde Thiosemicarbazone Derivatives | Various human tumor cell lines | IC50 | 0.07–3.67 μM | [3] |

Note: Specific IC50 values for a broad panel of cancer cell lines for this compound derivatives are not extensively documented in current literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible screening of this compound derivatives.

Antimicrobial and Antifungal Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Principle: An antimicrobial agent diffuses from a well through a solidified agar (B569324) medium, creating a concentration gradient. If the agent is effective, it will inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition around the well.

Procedure:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Seeding the Plate: Uniformly swab the entire surface of the agar plate with the prepared microbial suspension.

-

Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well. A negative control (solvent alone) and a positive control (a known antibiotic/antifungal) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration at which no growth occurs.

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth. This can be assessed visually or by using a microplate reader.

In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent-treated cells) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for antimicrobial and antifungal screening.

Caption: Workflow for in vitro anticancer activity screening.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound derivatives is limited, studies on its isomer, cuminaldehyde, and other benzaldehydes suggest potential involvement of the NF-κB and MAPK pathways, which are critical in inflammation and cancer.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of potential biological activities. The synthesis of derivatives such as Schiff bases, hydrazones, and thiosemicarbazones offers a versatile strategy to enhance their therapeutic potential. While research specifically focused on this compound derivatives is still emerging, the data from structurally similar compounds, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for future investigations. Further studies are warranted to expand the quantitative bioactivity data, elucidate the precise mechanisms of action, and explore the full therapeutic potential of this class of compounds. The visualization of experimental workflows and potential signaling pathways serves as a valuable tool for researchers to design and interpret their screening experiments effectively.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical and Computational Analysis of 2-Isopropylbenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzaldehyde (B1297908), an aromatic aldehyde, presents a unique molecular framework for investigations into the interplay of steric and electronic effects on chemical reactivity and spectroscopic properties. As a substituted benzaldehyde (B42025), it serves as a valuable model system for understanding conformational preferences and their influence on molecular interactions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound, alongside plausible experimental protocols for its synthesis and characterization. Due to a lack of extensive published literature specifically on the 2-isomer, this paper establishes a robust framework based on established computational methods and data from analogous compounds.

Computational Methodology

The theoretical calculations outlined herein are based on a widely accepted protocol for the computational analysis of organic molecules, particularly substituted benzaldehydes.[1][2]

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are employed for these calculations.

Method: Density Functional Theory (DFT) is the chosen method, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This method provides a good balance between computational cost and accuracy for predicting the electronic and structural properties of organic molecules.

Basis Set: The 6-311++G(d,p) basis set is selected to ensure a reliable description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling electron distribution.[2][3]

Workflow:

-

Geometry Optimization: The initial structure of this compound is drawn in a molecular editor and its geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Further calculations are performed on the optimized geometry to determine properties such as frontier molecular orbitals (HOMO-LUMO), the molecular electrostatic potential (MEP), and Mulliken charge distribution.

-

Spectra Simulation: UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.

Theoretical Results and Discussion

Conformational Analysis

The conformational landscape of this compound is primarily governed by the steric interactions between the bulky isopropyl group and the adjacent aldehyde group.[4][5] It is expected that the aldehyde group will be twisted out of the plane of the benzene (B151609) ring to minimize these steric repulsions. The two primary conformations would be the s-cis and s-trans forms, referring to the orientation of the carbonyl bond relative to the ortho-substituent.[5] Due to the steric hindrance from the isopropyl group, the s-trans conformation is likely to be the more stable rotamer.

Structural Parameters

Based on DFT calculations of similar substituted benzaldehydes, the optimized geometrical parameters for this compound can be predicted.[6][7] The bond lengths and angles are expected to show slight deviations from those of unsubstituted benzaldehyde due to the electronic and steric influence of the isopropyl group.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.22 |

| C-C (ring) | ~1.39 - 1.41 |

| C-C (aldehyde) | ~1.48 |

| C-C (isopropyl) | ~1.52 |

| **Bond Angles (°) ** | |

| C-C-O | ~124 |

| C-C-H (aldehyde) | ~116 |

| C-C-C (ring) | ~118 - 121 |

| Dihedral Angles (°) | |

| O=C-C=C | ~20 - 30 |

Table 1: Predicted Structural Parameters for this compound based on DFT calculations.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the FT-IR and FT-Raman spectra of this compound.[3][8] The assignments of the key vibrational modes are presented below, with a comparison to a known vapor phase IR spectrum.[9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2980 - 2850 | Strong |

| C=O stretch (aldehyde) | ~1700 | Very Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-H bend (aliphatic) | 1470 - 1370 | Medium |

| C-O stretch | ~1215 | Medium |

| C-H out-of-plane bend | 900 - 750 | Strong |

Table 2: Predicted Vibrational Frequencies for this compound.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.4 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 |

Table 3: Predicted Frontier Molecular Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and helps in identifying sites for electrophilic and nucleophilic attack.[1] For this compound, the region around the carbonyl oxygen is expected to have the highest negative potential (red), indicating a site for electrophilic attack. The aromatic protons and the hydrogen of the aldehyde group are expected to be in regions of positive potential (blue), indicating sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Isopropylbenzyl alcohol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous dichloromethane (B109758) (DCM)

-

Diethyl ether

Procedure:

-

Dissolve 2-isopropylbenzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

-

Instrument: A Fourier Transform Raman spectrometer with a suitable laser source (e.g., Nd:YAG).

-

Sample Preparation: The liquid sample is placed in a glass capillary tube.

-

Data Acquisition: The Raman spectrum is recorded over a similar range to the FT-IR spectrum.

NMR Spectroscopy:

-

Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Data for the similar 4-isopropylbenzaldehyde (B89865) shows characteristic signals for the aldehyde proton (~9.96 ppm), aromatic protons (7.3-7.9 ppm), the isopropyl methine proton (~3.0 ppm), and the isopropyl methyl protons (~1.2-1.3 ppm).[12][13]

UV-Vis Spectroscopy:

-

Instrument: A UV-Visible spectrophotometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or water).[14]

-

Data Acquisition: The absorption spectrum is recorded, typically in the range of 200-400 nm. Substituted benzaldehydes generally show absorption bands corresponding to π→π* transitions.[14]

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. While experimental data for this specific isomer is scarce, the application of DFT calculations allows for detailed predictions of its structural, vibrational, and electronic properties. The provided methodologies and predicted data serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, enabling a deeper understanding of the structure-property relationships in substituted aromatic aldehydes and guiding future experimental investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. ias.ac.in [ias.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. spectrabase.com [spectrabase.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Eureka | Patsnap [eureka.patsnap.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of 2-isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-isopropylbenzaldehyde (B1297908) (also known as o-cuminaldehyde). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key chemical transformations.

Compound Identification and Physical Properties

This compound is an aromatic aldehyde characterized by an isopropyl group at the ortho position relative to the formyl group on the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(Propan-2-yl)benzaldehyde, o-Cuminaldehyde | [2] |

| CAS Number | 6502-22-3 | [3] |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C (under inert atmosphere) | [1] |

| Purity (Typical) | ≥95% | [1] |

| XLogP3 | 2.9 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Peaks | Source(s) |

| ¹H NMR (Proton NMR) | Aldehyde Proton (CHO): Highly deshielded signal expected around 9.5-10.5 ppm. Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.9 ppm). Isopropyl CH: Septet or multiplet around 3.0-3.5 ppm. Isopropyl CH₃: Doublet around 1.2-1.4 ppm. | [4] |

| ¹³C NMR (Carbon NMR) | Carbonyl Carbon (C=O): Characteristic deshielded peak expected around 190-195 ppm. Aromatic Carbons: Multiple signals in the 125-150 ppm range. Isopropyl CH: Signal around 30-35 ppm. Isopropyl CH₃: Signal(s) around 23-25 ppm. | [5] |

| IR (Infrared) Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two characteristic peaks often observed around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹. | [6] |

| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z = 148. Key Fragments: m/z = 133 (loss of -CH₃), m/z = 119 (loss of -CHO), m/z = 105. | [2][6] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aromatic aldehydes, centered around the aldehyde functional group and the aromatic ring.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-isopropylbenzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Molecular oxygen, in the presence of a suitable catalyst, can also be used for a greener oxidation process.[7]

-

Reduction: The carbonyl group is easily reduced to a primary alcohol, 2-isopropylbenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent.[8][9]

-

Nucleophilic Addition: As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form a secondary alcohol after acidic workup.[10]

The following diagram illustrates these fundamental transformations.

Caption: Key chemical reactions of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key transformations of this compound. These protocols are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as necessary.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 2-bromoisopropylbenzene. The workflow involves the formation of a Grignard reagent followed by formylation.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Apparatus: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small volume of anhydrous diethyl ether. Dissolve 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, add a crystal of iodine to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[11]

-

Formylation: After the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath to 0°C. Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise via syringe, keeping the temperature below 10°C.

-

Workup and Extraction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench it by adding cold 1 M aqueous HCl with vigorous stirring. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Oxidation to 2-Isopropylbenzoic Acid

This protocol outlines a standard laboratory procedure for the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Methodology:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

-

Reaction: Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 equivalents) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 30-40°C. Continue stirring until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Workup: Cool the reaction mixture and filter to remove the MnO₂. To destroy any excess permanganate, a small amount of sodium bisulfite can be added until the solution is colorless.

-

Isolation: Acidify the clear filtrate with concentrated HCl until the pH is ~2, which will precipitate the 2-isopropylbenzoic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain the pure carboxylic acid.

Reduction to 2-Isopropylbenzyl Alcohol

This protocol details the selective reduction of the aldehyde to a primary alcohol using sodium borohydride.

Methodology:

-

Setup: Dissolve this compound (1.0 equivalent) in ethanol or methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.[12]

-

Reaction: Add sodium borohydride (NaBH₄, 0.3-0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to keep the temperature below 20°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9][13]

-

Workup: Cool the flask in an ice bath and slowly add 1 M aqueous HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract the product into diethyl ether or ethyl acetate (B1210297) (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-isopropylbenzyl alcohol, which can be purified by column chromatography or distillation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: The compound is classified as a skin, eye, and respiratory tract irritant. It is harmful if swallowed.[1][2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat and ignition sources.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. 2-Hydroxy-5-isopropylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. murov.info [murov.info]

- 9. researchgate.net [researchgate.net]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. asianpubs.org [asianpubs.org]

Technical Guide: 2-Isopropylbenzaldehyde (CAS: 6502-22-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and safety protocols for 2-isopropylbenzaldehyde (B1297908). The following sections detail its identifiers, physical and chemical properties, and essential safety and handling information to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

This compound is an organic compound with the chemical formula C10H12O.[1] It is a substituted benzaldehyde (B42025) with an isopropyl group at the ortho position.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 6502-22-3 | [1][2] |

| Molecular Formula | C10H12O | [1][2] |

| Molecular Weight | 148.2 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity | 95% | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety Information

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the GHS classifications and necessary precautionary measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | Irritant |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | Irritant |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Irritant |

This data is based on available safety information.[2]

Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols: Safe Handling and Storage

The following protocols are general guidelines for the safe handling, storage, and disposal of this compound in a research environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Body Protection: Wear protective clothing to prevent skin contact.

Handling Procedures

-

Ensure adequate ventilation in the handling area.

-

Avoid direct contact with skin and eyes.

-

Do not ingest or inhale.

-

Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere.[2]

-

Recommended storage temperature is between 2-8°C.[2]

-

Incompatible materials to avoid are strong oxidizing agents and strong bases.[3]

Spill and Disposal Procedures

-

Spill Containment: In case of a spill, remove all sources of ignition. Use an inert absorbent material to soak up the chemical.[3]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not release into the environment.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

Methodological & Application

Application Notes and Protocols: Aldol Condensation of 2-Isopropylbenzaldehyde with Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, specifically the Claisen-Schmidt condensation, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones. Chalcones are a class of organic compounds that serve as important intermediates in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]

This document provides detailed application notes and protocols for the Claisen-Schmidt condensation of 2-isopropylbenzaldehyde (B1297908) with various ketones. Given the absence of specific literature precedents for this compound in this reaction, the following protocols are based on well-established procedures for analogous aromatic aldehydes.[4][5][6] These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and evaluation of novel chalcone (B49325) derivatives.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and a ketone containing α-hydrogens.[1] The general mechanism proceeds as follows:

-

Enolate Formation: A base, typically sodium hydroxide (B78521) or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.

-

Aldol Adduct Formation: An intermediate β-hydroxy ketone (aldol adduct) is formed.

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), which is often a stable, conjugated system.[4]

dot

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

The following are detailed protocols for the synthesis of chalcones from this compound and representative ketones.

Protocol 1: Reaction of this compound with Acetophenone (B1666503)

Materials:

-

This compound

-

Acetophenone

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of 95% ethanol.

-

Stir the mixture at room temperature until all reactants are fully dissolved.

-

In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

-

Slowly add 10 mL of the NaOH solution dropwise to the stirred ethanolic solution of the reactants.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate is often indicative of product formation.

-

After the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from hot ethanol to obtain the purified chalcone.

-

Dry the purified crystals in a vacuum oven.

-

Determine the yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Reaction of this compound with Cyclohexanone

Materials:

-

This compound

-

Cyclohexanone

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Acetic Acid, dilute

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10 mmol of this compound, 10 mmol of cyclohexanone, and 40 mL of 95% ethanol.

-

While stirring, add 5 mL of a 40% (w/v) aqueous solution of potassium hydroxide dropwise.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Pour the mixture into 150 mL of cold water.

-

Neutralize the mixture with dilute acetic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the product with copious amounts of cold water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate.

-

Dry the purified product under vacuum.

-

Calculate the yield and perform structural characterization.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of chalcones from this compound with various ketones. The values are estimates based on typical yields and reaction conditions for similar Claisen-Schmidt condensations.[6]

Table 1: Reaction Conditions and Yields for the Synthesis of Chalcones from this compound